
CDK4/6阻害剤IV
概要
科学的研究の応用
The search results do not contain information about a specific compound called "Cdk4/6 Inhibitor IV." However, they do provide extensive information on CDK4/6 inhibitors in general, their applications, and related research. Here's a summary based on the available data:
CDK4/6 Inhibitors: Overview
Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle . CDK4/6 inhibitors have become a standard-of-care treatment, particularly when combined with endocrine therapy, for patients with hormone receptor-positive (HR+), HER2-negative breast cancer . These inhibitors are also being explored in other breast cancer subtypes and clinical scenarios .
FDA Approved CDK4/6 Inhibitors
- Palbociclib
- Ribociclib
- Abemaciclib
These inhibitors have shown significant improvements in progression-free survival in clinical trials .
HR+/HER2- Metastatic Breast Cancer
CDK4/6 inhibitors combined with endocrine therapy are a primary treatment for advanced-stage HR+/HER2- breast cancer . CDER researchers at the FDA have found that adding a CDK4/6 inhibitor to hormonal agents consistently improves progression-free survival across patient subgroups .
HR+/HER2+ Metastatic Breast Cancer
The addition of a CDK4/6 inhibitor to standard anti-HER2 and endocrine therapy has shown to significantly extend the time before the disease progresses . The PATINA trial demonstrated that adding palbociclib to anti-HER2 therapy and endocrine therapy resulted in a 15-month improvement in progression-free survival for patients with HR+/HER2+ metastatic breast cancer .
Other Breast Cancer Subtypes
CDK4/6 inhibitors are under investigation for other breast cancer subtypes, often in combination with targeted therapies or immunotherapies . Preclinical studies suggest that CDK4/6 inhibitors can boost tumor cell immunogenicity, leading to the exploration of combinations with immune checkpoint inhibitors .
Cell Cycle Inhibition
CDK4/6 inhibitors work by inhibiting the cell cycle, which can induce cellular senescence .
Immunomodulatory Effects
Research indicates that CDK4/6 inhibition can enhance antitumor immunity . They promote IL-2 secretion, enhance T-cell activation and tumor infiltration, and cooperate with anti-PD-1 antibodies . While CDK4/6 inhibitors may decrease T-cell proliferation, they increase tumor infiltration and activation of effector T-cells .
Overcoming Resistance
The clinical success of CDK4/6 inhibitors has led to increased research into mechanisms of acquired resistance . Genomic alterations in several genes have been associated with resistance to CDK4/6 inhibition in patients with HR+HER2- breast cancer . Current research efforts are exploring potential treatment combinations to overcome these resistance mechanisms .
Novel Selective Inhibitors
作用機序
CINK4は、CDK4のキナーゼ活性を特異的に阻害することでその効果を発揮します。この阻害は、細胞周期の進行における重要なステップである、網膜芽細胞腫タンパク質(pRb)のリン酸化を阻止します。この経路を遮断することにより、CINK4は癌細胞で細胞周期停止とアポトーシスを誘導します。 分子標的は、CDK4/サイクリンD1複合体を含み、関与する経路は主に細胞周期調節に関連しています .
生化学分析
Biochemical Properties
Cdk4/6 Inhibitor IV acts as a reversible and ATP-competitive inhibitor against Cyclin D1-complexed CDK4 and CDK6. It has an IC50 value of 1.5 µM for CDK4 and 5.6 µM for CDK6 . The compound exhibits much-reduced activity against CDK5/p35 and little to no activity towards other kinases such as CDK1/CycB, CDK2/CycA, CDK2/CycE, v-abl, c-met, IGF-1R, or IR . This selectivity is crucial for its effectiveness in targeting cancer cells while minimizing off-target effects.
Cellular Effects
Cdk4/6 Inhibitor IV significantly impacts various cellular processes. It induces cell cycle arrest in the G1 phase by inhibiting the phosphorylation of the retinoblastoma (Rb) protein, preventing the progression to the S phase . This inhibition leads to reduced cell proliferation and can induce cellular senescence . Additionally, Cdk4/6 Inhibitor IV has been shown to enhance the immunogenicity of tumor cells by increasing the expression of endogenous retroviral elements and stimulating the production of type III interferons .
Molecular Mechanism
At the molecular level, Cdk4/6 Inhibitor IV binds to the ATP-binding pocket of CDK4 and CDK6, preventing their activation by Cyclin D1 . This binding inhibits the phosphorylation of the Rb protein, a crucial step for cell cycle progression . The inhibition of Rb phosphorylation prevents the release of E2F transcription factors, which are necessary for the transcription of genes required for S phase entry . This mechanism effectively halts cell cycle progression and reduces cancer cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cdk4/6 Inhibitor IV have been observed to change over time. Prolonged exposure to the inhibitor can lead to a sustained G1 arrest, downregulation of replisome components, and impaired origin licensing . This can result in a failure of DNA replication after the release from arrest, leading to a p53-dependent withdrawal from the cell cycle . Additionally, the compound’s stability and degradation over time can influence its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of Cdk4/6 Inhibitor IV vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth by inducing cell cycle arrest without significant toxicity . At higher doses, toxic effects such as cardiotoxicity have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
Cdk4/6 Inhibitor IV is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme . This metabolic pathway is crucial for the compound’s clearance from the body and can influence its pharmacokinetics and overall effectiveness. Additionally, the compound’s interaction with other enzymes and cofactors involved in metabolic pathways can affect its activity and potential side effects.
Transport and Distribution
Within cells and tissues, Cdk4/6 Inhibitor IV is transported and distributed through various mechanisms. The compound’s interaction with transporters and binding proteins can influence its localization and accumulation in specific tissues . This distribution is essential for its therapeutic effectiveness and can impact its ability to target cancer cells selectively.
Subcellular Localization
Cdk4/6 Inhibitor IV’s subcellular localization plays a significant role in its activity and function. The compound primarily localizes to the cytoplasm, where it interacts with CDK4 and CDK6 . This localization is crucial for its ability to inhibit these kinases and prevent cell cycle progression. Additionally, any post-translational modifications or targeting signals that direct the compound to specific compartments or organelles can influence its effectiveness.
準備方法
合成経路と反応条件
CINK4は、ピリミジンコアの形成、続いてインドールおよびシクロヘキサノール部分の導入を含む、複数段階のプロセスによって合成されます。重要なステップには以下が含まれます。
ピリミジンコアの形成: これは、適切なアミンをピリミジン誘導体と制御された条件下で反応させることを含みます。
インドール部分の導入: インドール基は、求核置換反応によって導入されます。
シクロヘキサノール付加: 最後のステップは、ピリミジンコアへのシクロヘキサノール基の付加を含みます.
工業的生産方法
CINK4の工業的生産には、大規模合成のための合成経路の最適化が含まれます。これには以下が含まれます。
バッチ処理: 反応条件を制御し、高収率を確保するために、バッチ反応器を使用します。
精製: 結晶化やクロマトグラフィーなどの技術を用いて、最終生成物を精製します。
化学反応の分析
反応の種類
CINK4は、以下を含むいくつかのタイプの化学反応を起こします。
酸化: CINK4は、特定の条件下で酸化されて、対応する酸化生成物を生成することができます。
還元: 還元反応は、分子内の官能基を修飾するために用いることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、修飾された官能基を持つCINK4のさまざまな誘導体が含まれ、それらの生物学的活性をさらに研究することができます .
科学研究への応用
CINK4は、以下を含む、幅広い科学研究への応用があります。
化学: CDK4の阻害とその細胞周期調節への影響を研究するためのツール化合物として使用されます。
生物学: 細胞生物学で、細胞増殖とアポトーシスにおけるCDK4の役割を調査するために使用されます。
医学: CDK4の過剰発現またはその天然阻害剤p16の喪失を特徴とする癌の治療のための潜在的な治療薬として研究されています.
類似化合物との比較
CINK4は、他のサイクリン依存性キナーゼ阻害剤と比較して、CDK4に対する高い特異性を有しています。類似の化合物には以下が含まれます。
パルボシクリブ: 癌治療に使用される別のCDK4/6阻害剤。
リボシクリブ: 類似の用途を持つ選択的なCDK4/6阻害剤。
アベマシクリブ: CDK4/6に対して幅広い活性を示すことが知られています.
生物活性
Cdk4/6 inhibitors, particularly Cdk4/6 Inhibitor IV (commonly referred to as PD 0332991), have emerged as significant therapeutic agents in oncology, especially for hormone receptor-positive breast cancer. This article explores the biological activity of Cdk4/6 Inhibitor IV, including its mechanisms of action, clinical efficacy, resistance mechanisms, and comparative studies with other inhibitors.
Cdk4/6 inhibitors primarily function by blocking the phosphorylation of the retinoblastoma (RB) protein. This inhibition prevents the progression of the cell cycle from the G1 phase to the S phase, effectively inducing cell cycle arrest in cancer cells. The inhibition of Cdk4 and Cdk6 leads to a decrease in E2F target gene expression, which is crucial for DNA synthesis and cell proliferation .
Key Points:
- Target : Cdk4 and Cdk6
- Primary Action : Prevents RB phosphorylation
- Outcome : Induces G1/S phase cell cycle arrest
Clinical Efficacy
Cdk4/6 Inhibitor IV has demonstrated substantial clinical activity in various malignancies, particularly in metastatic breast cancer. The combination of Cdk4/6 inhibitors with endocrine therapy has shown improved progression-free survival (PFS) rates compared to endocrine therapy alone. For instance, pivotal trials have indicated that treatment regimens involving PD 0332991 significantly enhance overall response rates and PFS in both premenopausal and postmenopausal women with HR+/HER2-negative metastatic breast cancer .
Table 1: Summary of Clinical Trials Involving PD 0332991
Study Name | Population | Treatment Regimen | Median PFS (months) | Overall Response Rate (%) |
---|---|---|---|---|
PALOMA-1 | HR+/HER2- MBC | PD 0332991 + letrozole | 20.2 | 60 |
PALOMA-3 | HR+/HER2- MBC | PD 0332991 + anastrozole | 24.8 | 63 |
MONALEESA-2 | HR+/HER2- MBC | Ribociclib + letrozole | 23.8 | 58 |
Resistance Mechanisms
Despite its efficacy, resistance to Cdk4/6 inhibitors can develop. Intrinsic resistance is often linked to alterations in the RB pathway or mutations in genes such as RB1, AURKA, and CCNE2. Acquired resistance may arise through various mechanisms, including upregulation of alternative signaling pathways that bypass the need for CDK activity .
Common Resistance Mechanisms:
- Genetic Alterations : Mutations in RB1 and other critical genes
- Pathway Activation : Enhanced signaling through RAS/ERK pathways
- Cellular Adaptation : Changes in cellular microenvironment or tumor heterogeneity
Comparative Studies
Recent studies have compared the biological activity of PD 0332991 with other Cdk4/6 inhibitors like ribociclib and abemaciclib. These studies highlight differences in selectivity, potency, and side effect profiles among these agents.
Table 2: Comparative Biological Activity of Cdk4/6 Inhibitors
Inhibitor | IC50 (nM) against CDK4 | IC50 (nM) against CDK6 | Common Toxicities |
---|---|---|---|
PD 0332991 | 185.14 | 111.78 | Neutropenia |
Ribociclib | 286.75 | 196.25 | Neutropenia |
Abemaciclib | 225.68 | 360.68 | Diarrhea, Fatigue |
Case Studies
Several case studies have documented the effectiveness of PD 0332991 in real-world settings. One notable case involved a patient with locally advanced breast cancer who underwent treatment with PD 0332991 combined with letrozole. After six months of therapy, significant tumor reduction was observed without major adverse effects .
特性
IUPAC Name |
4-[[2-[(1-benzylindol-5-yl)amino]-6-(ethylamino)pyrimidin-4-yl]amino]cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N6O/c1-2-28-25-17-26(29-21-8-11-23(34)12-9-21)32-27(31-25)30-22-10-13-24-20(16-22)14-15-33(24)18-19-6-4-3-5-7-19/h3-7,10,13-17,21,23,34H,2,8-9,11-12,18H2,1H3,(H3,28,29,30,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXCDLCJCIDFHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)NC2=CC3=C(C=C2)N(C=C3)CC4=CC=CC=C4)NC5CCC(CC5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。